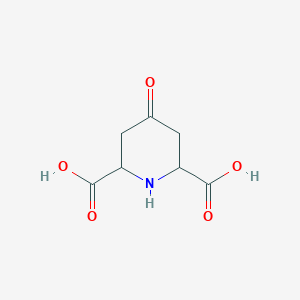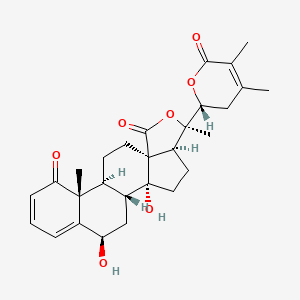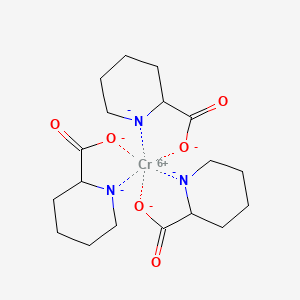
4-Oxopiperidine-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxopiperidine-2,6-dicarboxylic acid is a heterocyclic organic compound with a piperidine ring structure This compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions and a ketone group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxopiperidine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethylpiperidine derivatives. For instance, the oxidation of 2,6-dimethylpiperidine using potassium permanganate or other strong oxidizing agents can yield this compound . Another method involves the cyclization of amine-substituted enones under acid-mediated conditions, which can produce the desired compound with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxopiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the ketone and carboxylic acid groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the ketone group to form the corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield this compound, while reduction reactions can produce 4-hydroxypiperidine-2,6-dicarboxylic acid .
Wissenschaftliche Forschungsanwendungen
4-Oxopiperidine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Oxopiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit enzymes involved in nitrogen and sulfur metabolism, leading to changes in the levels of key metabolites . Additionally, its ability to form stable complexes with metal ions can influence various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
4-Oxopiperidine-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
Piperidine-2,6-dicarboxylic acid: Lacks the ketone group at the 4 position, resulting in different chemical properties and reactivity.
4-Hydroxypiperidine-2,6-dicarboxylic acid: Contains a hydroxyl group instead of a ketone group, leading to different biological activities and applications.
Pyridine-2,6-dicarboxylic acid: A related compound with a pyridine ring structure, used in similar applications but with distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H9NO5 |
|---|---|
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
4-oxopiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h4-5,8H,1-2H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
GBSHZANWEXIZRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(CC1=O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)



![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)



![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)


